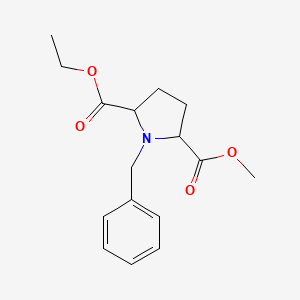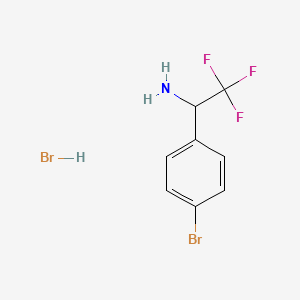
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide is a chemical compound that features a brominated phenyl group and a trifluoromethyl group attached to an ethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide typically involves the reaction of 4-bromoaniline with trifluoroacetaldehyde followed by reduction and subsequent hydrobromide salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylamine group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the ethylamine group.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Coupling Products: Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.
科学的研究の応用
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 4-Bromo-phenylacetic acid
- 4-Bromo-phenylhydrazine
- 4-Bromo-1,8-naphthalimide
Comparison: 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in synthetic chemistry and scientific research.
特性
CAS番号 |
1199782-85-8 |
|---|---|
分子式 |
C8H8Br2F3N |
分子量 |
334.96 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrobromide |
InChI |
InChI=1S/C8H7BrF3N.BrH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
InChIキー |
JSNFBGYXUAIWAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


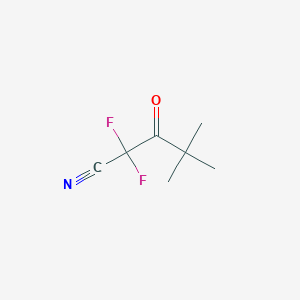

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
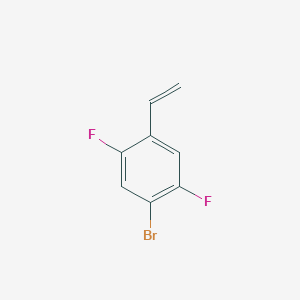
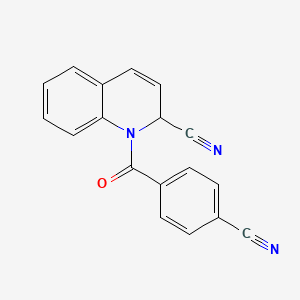
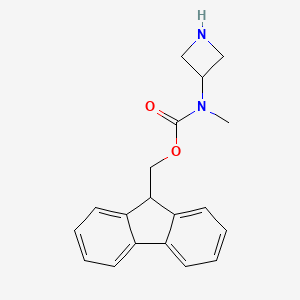
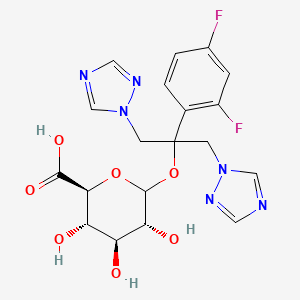
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
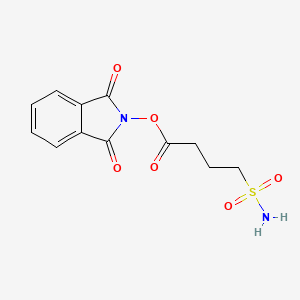
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
